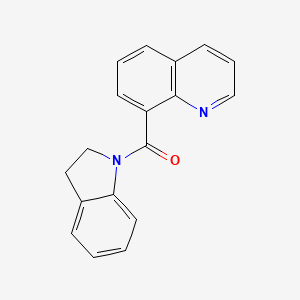
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone, also known as DMQX, is a chemical compound that belongs to the class of quinoxaline derivatives. It has been widely studied for its potential applications in the field of neuroscience, particularly in the study of ionotropic glutamate receptors.
Mécanisme D'action
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the activation of the receptor by glutamate. This leads to a decrease in the excitatory synaptic transmission mediated by AMPA receptors, which can have a profound effect on neuronal activity and plasticity.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can block the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. In vivo studies have shown that this compound can modulate the activity of AMPA receptors in various brain regions, leading to changes in neuronal activity and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has several advantages as a research tool, including its high selectivity for AMPA receptors, its ability to block the activity of these receptors in a dose-dependent manner, and its well-documented synthesis method. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for the study of 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone, including its potential use as a therapeutic agent for neurological disorders, such as epilepsy and stroke. Additionally, there is a need for further research into the molecular mechanisms underlying the effects of this compound on AMPA receptors, as well as its potential interactions with other neurotransmitter systems. Finally, there is a need for the development of more selective and potent AMPA receptor antagonists that can be used to study the physiological and pathological roles of these receptors in greater detail.
Méthodes De Synthèse
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole with 8-bromoquinoline, followed by a series of chemical reactions that lead to the final product. The synthesis method has been well-documented in the literature, and several modifications have been proposed to improve the yield and purity of this compound.
Applications De Recherche Scientifique
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has been extensively used in scientific research as a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. This compound has been shown to block the activity of AMPA receptors in a dose-dependent manner, and it has been used to study the physiological and pathological roles of these receptors in various brain regions.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl(quinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-12-10-13-5-1-2-9-16(13)20)15-8-3-6-14-7-4-11-19-17(14)15/h1-9,11H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLWIMFTXYHSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
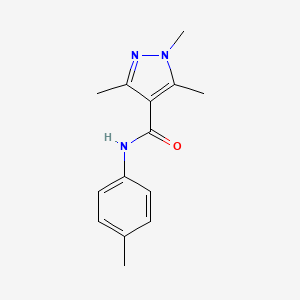

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

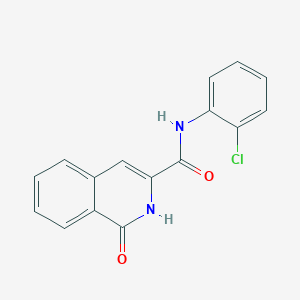
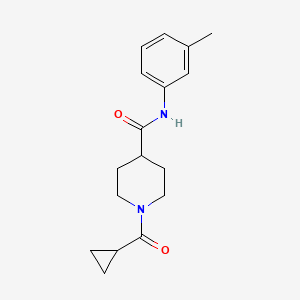




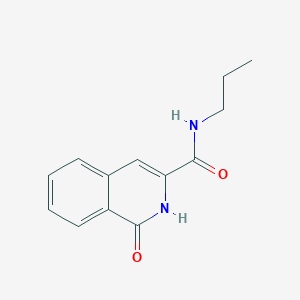
![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)